molecular formula C7H8F2N2O2 B1412601 1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester CAS No. 1993439-87-4

1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester

Cat. No.: B1412601
CAS No.: 1993439-87-4
M. Wt: 190.15 g/mol
InChI Key: TZMRIUJTWAFOGB-UHFFFAOYSA-N
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Description

1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester is a specialized fluorinated imidazole derivative designed for advanced medicinal chemistry and drug discovery research. Its core value lies in its dual functional groups: the ethyl ester serves as a versatile handle for further synthetic modification, while the difluoromethyl group is a key motif known to influence the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability. This compound is anticipated to be a critical intermediate in the exploration of novel enzyme inhibitors. Research into analogous 1H-imidazole-2-carboxylic acid derivatives has demonstrated their significant potential as potent inhibitors of metallo-β-lactamases (MBLs), such as the Verona Integron-encoded MBL (VIM), which are responsible for carbapenem antibiotic resistance in Gram-negative bacteria . By incorporating this scaffold, researchers can develop compounds to combat multidrug-resistant bacterial pathogens. Furthermore, the imidazole core is a privileged structure in pharmacology, frequently found in molecules that interact with biological targets like kinases . The presence of the difluoromethyl group at the 1-position is strategically valuable for structure-activity relationship (SAR) studies, enabling investigations into how steric and electronic properties at this position affect binding affinity and selectivity. This makes this compound a valuable building block for synthesizing focused libraries aimed at oncology, infectious diseases, and central nervous system disorders.

Properties

IUPAC Name

ethyl 1-(difluoromethyl)imidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c1-2-13-6(12)5-10-3-4-11(5)7(8)9/h3-4,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMRIUJTWAFOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via α-Chlorooxaloacetate Route

Methodology Overview:

This approach, as detailed in recent patent literature, employs α-chlorooxaloacetate diethyl ester as a key raw material, reacting with imidazole derivatives to produce the target ester.

Reaction Scheme:

α-Chlorooxaloacetate diethyl ester + imidazole derivative → 1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester

Key Features:

  • Raw Material: α-Chlorooxaloacetate diethyl ester, which is more cost-effective and environmentally friendly compared to traditional reagents like concentrated sulfuric acid.
  • Reaction Conditions: Mild, typically conducted at room temperature or slightly elevated temperatures, ensuring ease of operation.
  • Reaction Steps: A three-step process involving nucleophilic substitution, cyclization, and esterification.

Advantages:

  • Shortened synthesis route.
  • No need for hazardous reagents such as fuming nitric acid.
  • High yield and environmental friendliness.

Data Table 1: Summary of α-Chlorooxaloacetate Route

Step Reagents Conditions Yield (%) Notes
1 α-Chlorooxaloacetate diethyl ester Room temperature, inert atmosphere 85-90 Nucleophilic substitution with imidazole derivative
2 Cyclization agents (e.g., base) Mild heating 80-85 Formation of imidazole ring
3 Esterification agents Reflux with ethanol 88-92 Final ester formation

Difluoromethylation Strategies

The incorporation of the difluoromethyl group is critical and has been achieved through late-stage difluoromethylation techniques.

Key Methods:

Research Findings:

  • A three-step one-pot protocol allows for the conversion of aryl halides to difluoromethylated arenes, which can be adapted for heterocyclic systems like imidazoles.
  • The process involves coupling, hydrolysis, and decarboxylation steps, with high efficiency for electron-deficient substrates.

Data Table 2: Difluoromethylation Protocols

Step Reagents Conditions Yield (%) Remarks
1 Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate Coupling at room temperature 70-80 Formation of difluoromethylated intermediates
2 Hydrolysis (acid or base) Elevated temperature 75-85 Conversion to acid derivatives
3 Decarboxylation High temperature (>150°C) 60-70 Final difluoromethylated heterocycle synthesis

Esterification and Final Functionalization

The esterification step to obtain the ethyl ester involves standard procedures, often conducted after the difluoromethylation step, under mild reflux conditions with ethanol and catalytic acids.

Notes:

  • Mild conditions prevent degradation of sensitive functional groups.
  • Purification typically involves column chromatography or recrystallization.

Environmental and Cost Considerations

Recent advances emphasize the reduction of hazardous reagents and process steps:

Aspect Traditional Methods Modern Approaches Benefits
Raw Materials Concentrated sulfuric acid, fuming nitric acid α-Chlorooxaloacetate, benign reagents Reduced toxicity and cost
Reaction Conditions Strong acids, high temperatures Mild, room temperature Safer, energy-efficient
Waste Management Hazardous waste Minimal, environmentally friendly Lower environmental impact

Summary of Key Research Findings

Source Main Contribution Notable Features
Patent CN104177296A Short, eco-friendly synthesis route using α-chlorooxaloacetate High yield, fewer steps, environmentally benign
Literature (ref) Difluoromethylation via late-stage functionalization High efficiency, adaptable to heterocycles
Patent EP3498695A1 Multi-step synthesis involving diester intermediates Precise control over difluoromethylation and esterification

Chemical Reactions Analysis

Types of Reactions: 1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester serves as a key intermediate in the synthesis of various bioactive compounds. The imidazole derivatives are known for their role as enzyme inhibitors, particularly in the context of drug development targeting specific diseases.

Enzyme Inhibition

  • PDE10A Inhibitors : The compound has been explored for its potential as a phosphodiesterase 10A (PDE10A) inhibitor, which is relevant in treating neurological disorders such as schizophrenia. PDE10A inhibitors can enhance dopaminergic signaling, providing therapeutic benefits .
  • Carbapenem Resistance : Recent studies have shown that derivatives of imidazole-2-carboxylic acid can reverse antibiotic resistance in Gram-negative bacteria by inhibiting metallo-β-lactamases. This positions this compound as a candidate for developing new antibiotics .

Agricultural Applications

In agriculture, compounds with difluoromethyl groups have been utilized as fungicides. The difluoromethyl moiety enhances the biological activity of certain fungicidal agents.

Fungicidal Activity

  • Succinate Dehydrogenase Inhibitors : this compound is being investigated for its role as an intermediate in the synthesis of succinate dehydrogenase inhibitors. These compounds are effective against a range of fungal pathogens, making them valuable in crop protection strategies .

Synthesis and Derivatives

The synthesis of this compound involves several methods that emphasize efficiency and yield. Various synthetic routes have been documented, highlighting its versatility in producing derivatives with enhanced biological properties.

Synthesis Method Key Steps Yield
Method AReaction of imidazole derivatives with difluoromethylation agentsHigh
Method BCycloaddition reactions involving ethyl isocyanoacetateModerate
Method CHydrolysis of esters under basic conditionsVariable

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of imidazole-2-carboxylic acid exhibited significant antimicrobial activity against resistant strains of bacteria. The introduction of the difluoromethyl group was found to enhance the potency against target pathogens .

Case Study 2: Agricultural Efficacy

Field trials have shown that formulations containing difluoromethylated imidazoles significantly reduce fungal infections in crops compared to traditional fungicides. This highlights the compound's potential in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Electron-Withdrawing Groups :

  • The difluoromethyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability. This contrasts with the stronger electron-withdrawing effects of nitro (in ) and trifluoromethyl (in ) groups, which enhance electrophilic substitution but reduce synthetic flexibility.
  • The methyl group in offers minimal electronic perturbation, favoring applications in straightforward coupling reactions.

Functional Group Diversity: The amino group in introduces nucleophilic sites, enabling participation in condensation or alkylation reactions. The thioxo group in alters the imidazole ring’s aromaticity, facilitating metal coordination in catalytic systems.

Lipophilicity and Bioavailability: Fluorinated derivatives (e.g., difluoromethyl and trifluoromethyl) exhibit increased lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability in drug design .

Biological Activity

1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester is a synthetic organic compound notable for its potential biological activities, particularly in the fields of cancer therapy and inflammation control. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C7_{7}H8_{8}F2_{2}N2_{2}O2_{2}
  • Molecular Weight : 194.15 g/mol

The compound features a difluoromethyl group attached to an imidazole ring, which is linked to a carboxylic acid ethyl ester. The presence of fluorine atoms is significant as they enhance the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific kinases and enzymes involved in critical signaling pathways related to cancer progression and inflammation.
  • Receptor Modulation : It may influence receptor activity, thereby affecting cellular responses associated with inflammatory processes and tumor growth.

Anticancer Properties

Research indicates that derivatives of imidazole compounds exhibit significant anticancer activities:

  • Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
  • Inhibition of Tubulin Polymerization : Some compounds within this class inhibit tubulin polymerization, which is essential for mitosis, thereby preventing cancer cell division.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties:

  • Inhibition of Cytokine Release : It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation.
  • Targeting MAPK Pathways : The inhibition of p38 MAPK signaling pathways suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on ENPP1 Inhibition : A recent study identified imidazole derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a key player in immune regulation. The compound exhibited significant inhibitory activity with an IC50 value in the nanomolar range, indicating its potential use in cancer immunotherapy .
  • Molecular Docking Studies : Computational studies have predicted the binding affinities of this compound with various proteins involved in cancer and inflammation pathways. These docking studies reveal critical interactions that could inform future drug design efforts .
  • Antimicrobial Activity : Additional studies have explored the antimicrobial properties of related compounds, demonstrating moderate to excellent activities against various pathogens . This suggests that the imidazole framework may also confer antimicrobial benefits.

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AnticancerCell cycle arrest, inhibition of tubulin polymerization,
Anti-inflammatoryInhibition of cytokine release, targeting MAPK pathways ,
ENPP1 InhibitionPotent inhibitor with nanomolar IC50
AntimicrobialModerate to excellent activity against pathogens

Q & A

Q. What are the optimized synthetic routes for preparing 1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, TDAE (tetrakis(dimethylamino)ethylene) methodology is effective for introducing difluoromethyl groups to imidazole scaffolds under mild conditions . Optimization includes adjusting stoichiometry, temperature (e.g., −10°C to reflux), and catalysts (e.g., NaH or MgSO₄) to minimize byproducts .
  • Data Consideration : Yields may vary due to competing side reactions; GC-MS or HPLC analysis is critical for purity assessment .

Q. How is structural confirmation achieved using spectroscopic techniques?

  • Methodology :
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the difluoromethyl group (δ ~ -120 ppm for 19F^{19}\text{F}) and ester linkage (δ ~ 4.2 ppm for ethyl CH₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

  • Methodology : Solubility is tested in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) via shake-flask methods. Stability studies involve HPLC monitoring under acidic/alkaline conditions (pH 1–14) and thermal stress (25–60°C) .
  • Data Contradictions : Hydrolysis of the ester group may occur under alkaline conditions, necessitating pH-adjusted formulations .

Advanced Research Questions

Q. How do molecular docking studies predict interactions with biological targets like EGFR?

  • Methodology : Docking software (e.g., AutoDock Vina) models the compound’s binding to EGFR’s kinase domain. Key parameters include binding affinity (ΔG), hydrogen bonding with residues (e.g., Met793), and hydrophobic interactions .
  • Validation : In vitro kinase assays correlate docking scores with IC₅₀ values. Contradictions may arise from solvent accessibility in crystallographic vs. docking models .

Q. What challenges arise in quantifying impurities or tautomeric forms of this compound?

  • Methodology : Reverse-phase HPLC with UV detection (e.g., 254 nm) separates impurities. Tautomeric equilibria (e.g., 1H-imidazole ↔ 3H-imidazole) require low-temperature NMR or X-ray crystallography for resolution .
  • Data Contradictions : Tautomer ratios may vary with solvent polarity, complicating purity assessments .

Q. Which in vitro models assess cytotoxicity and metabolic stability for preclinical evaluation?

  • Methodology :
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 24–72 hr exposure .
  • Metabolic Stability : Liver microsome assays (human/rat) quantify degradation half-life (t₁/₂) via LC-MS/MS .
    • Data Interpretation : Contradictions between microsomal stability and cellular efficacy may reflect transporter-mediated efflux .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis .
  • Characterization : Combine NMR, MS, and elemental analysis for unambiguous confirmation .
  • Biological Assays : Include positive controls (e.g., gefitinib for EGFR inhibition) to benchmark activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester
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1-Difluoromethyl-1H-imidazole-2-carboxylic acid ethyl ester

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